6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and potential therapeutic applications, making them a subject of significant research interest. This compound features a chloro group and a methoxyphenyl substituent, which contribute to its unique chemical properties and biological activities.
The compound is classified under the category of chromones, specifically as a derivative of 4H-chromen-4-one. Its chemical structure includes a chloro substituent at the 6th position and a methoxyphenyl group at the 2nd position. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The synthesis of 6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one typically involves several key steps:
The molecular formula for 6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one is , with a molecular weight of approximately 300.7 g/mol.
The structure features a chromone backbone with specific substitutions that influence its chemical reactivity and biological activity.
6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one can undergo various chemical reactions:
The mechanism of action for 6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one involves interaction with specific molecular targets within biological systems:
Property | Data |
---|---|
CAS Number | 88952-82-3 |
Molecular Formula | C17H13ClO3 |
Molecular Weight | 300.7 g/mol |
IUPAC Name | 6-chloro-2-(2-methoxyphenyl)-8-methylchromen-4-one |
InChI | InChI=1S/C17H13ClO3/c1-10-7-12(18)8-14-15(19)9-16(21-17(10)14)11-3-5-13(20-2)6-4-11/h3-9H,1-2H3 |
InChI Key | YHUKIPPDYXNFPG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)Cl |
These properties indicate that the compound is stable under standard laboratory conditions but may require careful handling due to its halogenated nature.
6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one has several notable applications in scientific research:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3